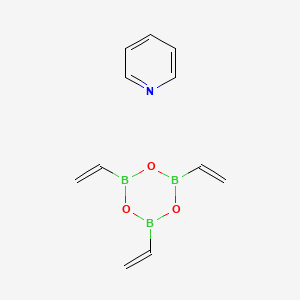
1-Naphthylzinc iodide
Übersicht
Beschreibung
1-Naphthylzinc iodide is an organozinc reagent used as a synthetic intermediate in various organic transformations. It has a linear formula of C10H7ZnI and a molecular weight of 319.46 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H7ZnI . This indicates that it consists of a naphthyl group (C10H7), a zinc atom (Zn), and an iodide ion (I).Physical And Chemical Properties Analysis
This compound is a solution with a concentration of 0.5 M in tetrahydrofuran (THF). It has a density of 1 g/mL at 25 °C and should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Imaging Applications : 1,8-Naphthalimide derivatives have been developed to detect ClO− ions. These compounds exhibit significant changes in their optical and fluorescence spectral behavior, which are substantial enough in the visible spectrum to allow visual detection. They can be used as ratiometric sensors based on the intramolecular charge transfer process. Additionally, they have been confirmed for use in imaging probes for detecting ClO− in HepG2 cells (Li et al., 2016).
Synthesis and Properties of Naphthalene Diimides : Naphthalene diimides (NDIs) have been extensively researched for their applications in supramolecular chemistry, sensors, molecular switching devices, catalysis, and medicinal applications. This includes their use in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).
Colorimetric Chemosensors : Naphthalene-based chemosensors have been designed for the selective and sensitive detection of iodide ions in aqueous solutions. These probes exhibit color changes detectable by the naked eye and have been applied in test kits for iodide ion detection (Thakur et al., 2018).
Photovoltaic and Electronic Applications : Studies have also explored the use of naphthalene derivatives in organic solar cells. This includes the development of compounds like naphtho[1,2‐b:5,6‐b′]dithiophene and their application in organic solar cells, demonstrating their potential in creating high-performance electron acceptors (Zhu et al., 2018).
Chemical Synthesis and Organic Reactions : Naphthalene derivatives have been used in the Pd-catalyzed arylation of 1,4-naphthoquinones with aryl iodides. This reaction showcases excellent functional group tolerance and high regioselectivity, with potential applications in synthesizing complex organic compounds (Akagi & Komatsu, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
1-Naphthylzinc iodide is an organozinc compound Organozinc compounds are generally used in organic synthesis, particularly in negishi coupling reactions, where they react with organic halides or triflates to form carbon-carbon bonds .
Mode of Action
Organozinc compounds typically act as nucleophiles in organic reactions, attacking electrophilic carbon atoms to form new carbon-carbon bonds .
Biochemical Pathways
Organozinc compounds are often involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Result of Action
In the context of organic synthesis, the primary result of its action would be the formation of new carbon-carbon bonds .
Action Environment
The action of this compound, like other organozinc compounds, can be influenced by various environmental factors. These factors can include the presence of other reagents, the temperature, and the solvent used. For instance, organozinc compounds are often used in reactions carried out in tetrahydrofuran (THF), a polar aprotic solvent .
Eigenschaften
IUPAC Name |
iodozinc(1+);1H-naphthalen-1-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7.HI.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTYTNHFYDFTDS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CC=CC2=C1.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Bromo[4-(4-morpholinylmethyl)phenyl]magnesium](/img/structure/B3415928.png)
![5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide](/img/structure/B3415937.png)

